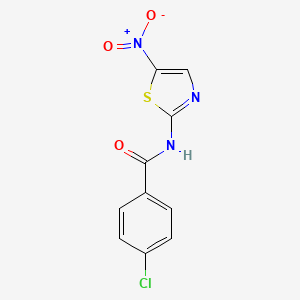![molecular formula C12H16N2O2S B3033031 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-86-5](/img/structure/B3033031.png)
2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid
Übersicht
Beschreibung
2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidine derivatives. These compounds have been studied for their potential pharmacological properties, including their use as prodrugs of L-cysteine and their protective effects against hepatotoxicity, as well as for their anticonvulsant activities .
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves the condensation of amino acids with aldehydes or ketones. For example, the reaction of D-penicillamine with benzaldehyde yielded a related compound, 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid . Similarly, the synthesis of 2-substituted thiazolidine-4-carboxylic acids can be achieved through reactions involving cysteine and formaldehyde, as seen in the production of thiazolidine-4-carboxylic acid (TC) . The synthesis of 2-(4-dimethylaminophenyl) thiazolidin-4-one derivatives has been reported using a one-pot reaction involving an amino component, p-dimethylaminobenzaldehyde, and mercapto succinic acid .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been determined using techniques such as single crystal X-ray diffraction. For instance, the structure of 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid was elucidated, revealing the compound exists as an amino acid in the 2S,4S configuration, with the conformation of the thiazolidine ring being determined by intermolecular hydrogen bonding .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including ring opening and solvolysis. For example, 2-substituted thiazolidine-4(R)-carboxylic acids are suggested to act as prodrugs that liberate L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis . The in-solution behavior of thiazolidine-2,4-dicarboxylic acid suggests an acid-catalyzed epimerization mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of substituents such as the dimethylamino group can affect the compound's electronic properties and conformational freedom. For example, the existence of 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones in the amino tautomeric form has been established in both solid and liquid phases . The intermolecular interactions in the crystals of these compounds contribute to their supramolecular architecture .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound has been explored as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. Notably, it has been used in the preparation of 1,4-dihydropyridine derivatives, showcasing a broad range of yields and the ability to undergo further reactions to produce diverse molecular structures with potential biological activities (Stanovnik et al., 2002).
Corrosion Inhibition
The thiazolidine core, including derivatives of the compound , has been studied as corrosion inhibitors for metals in acidic environments. This research highlights the compound's potential in industrial applications where corrosion resistance is crucial (Quraishi & Sharma, 2005).
Antimicrobial Activity
Linked heterocyclics containing thiazolidin-4-one structures have demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests the compound’s utility as a starting point for developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).
Anticancer and Antitumor Activities
Thiazolidine derivatives, including those related to the compound of interest, have shown promise in anticancer and antitumor evaluations. These studies reveal the compound's potential as a scaffold for developing novel anticancer agents (Gouda & Abu-Hashem, 2011).
Anticonvulsant Activities
Thiazolidin-4-ones, modified with a 2-(4-dimethylaminophenyl) moiety, have been synthesized and evaluated for their anticonvulsant activities. Some compounds in this series have shown significant efficacy, highlighting the potential for developing new anticonvulsant drugs (Senthilraja & Alagarsamy, 2012).
Antimalarial Activity
Thiazolidine derivatives have been synthesized and assessed for their antimalarial activity, with some compounds showing significant effects against Plasmodium strains. This research opens avenues for the development of new antimalarial therapeutics (Solomon et al., 2013).
Zukünftige Richtungen
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Therefore, the study and development of new thiazolidine derivatives, such as “2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid”, could be a promising area of research in the future.
Eigenschaften
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBBPRJLXWJSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993508 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
72678-86-5 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72678-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC303520 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-](/img/structure/B3032960.png)
![2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B3032962.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-](/img/structure/B3032967.png)
![1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-](/img/structure/B3032968.png)

![diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate](/img/structure/B3032970.png)
